2-Bromo-1-(2,4-dimethylphenyl)ethanone
Description
Contextualization within Organic Chemistry and Substituted Phenacyl Halides
Substituted phenacyl halides, a class of compounds to which 2-Bromo-1-(2,4-dimethylphenyl)ethanone belongs, are widely recognized for their utility in organic synthesis. sigmaaldrich.com The presence of a halogen atom alpha to a carbonyl group creates an electrophilic carbon center, making these compounds susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their extensive use in forming new carbon-carbon and carbon-heteroatom bonds.
The general reactivity of phenacyl halides allows for their participation in a wide array of chemical reactions, including substitution and condensation reactions. sigmaaldrich.com They are particularly renowned as precursors for the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science. The specific substituents on the phenyl ring of phenacyl halides can significantly influence their reactivity and the properties of the resulting products, allowing for the fine-tuning of molecular structures for specific applications.
Significance as a Building Block in Complex Chemical Syntheses
The utility of this compound as a building block stems from its ability to react with a diverse range of nucleophiles, leading to the construction of more complex molecular architectures. This reactivity makes it a valuable precursor in the synthesis of a variety of organic compounds, most notably heterocyclic systems.
Synthesis of Thiazoles:
One of the most prominent applications of α-haloketones like this compound is in the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) to form a thiazole ring. Thiazoles are a class of heterocyclic compounds with a wide range of biological activities and are found in many pharmaceutical agents. The general scheme for the Hantzsch thiazole synthesis is as follows:
Reaction of an α-haloketone with a thioamide to yield a thiazole derivative.
Synthesis of Quinoxalines:
Quinoxalines are another important class of heterocyclic compounds that can be synthesized from α-haloketones. The reaction typically involves the condensation of an α-haloketone with an o-phenylenediamine. This reaction provides a straightforward method for accessing the quinoxaline (B1680401) scaffold, which is a common motif in pharmacologically active compounds and functional materials.
Synthesis of Imidazo[1,2-a]pyridines:
Imidazo[1,2-a]pyridines represent a class of fused heterocyclic compounds with significant applications in medicinal chemistry. The synthesis of these compounds can be achieved through the reaction of an α-haloketone with a 2-aminopyridine (B139424) derivative. This condensation reaction provides a versatile route to a variety of substituted imidazo[1,2-a]pyridines.
The dimethyl substitution on the phenyl ring of this compound can impart specific steric and electronic properties to the final products, potentially influencing their biological activity or material properties. This makes it a tailored building block for creating novel and functional molecules.
Properties
IUPAC Name |
2-bromo-1-(2,4-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCCVWPVPFIRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366268 | |
| Record name | 2-bromo-1-(2,4-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26346-85-0 | |
| Record name | 2-bromo-1-(2,4-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-Bromo-1-(2,4-dimethylphenyl)ethanone
The primary and most direct method for the synthesis of this compound involves the selective bromination of the α-carbon of the precursor ketone, 1-(2,4-dimethylphenyl)ethanone.
The classical approach to the synthesis of α-bromo ketones is the acid-catalyzed bromination of the corresponding ketone. up.ac.zaresearchgate.net This reaction proceeds through an enol intermediate. The carbonyl oxygen of 1-(2,4-dimethylphenyl)ethanone is first protonated by an acid catalyst, which increases the acidity of the α-hydrogens. A subsequent deprotonation at the α-carbon leads to the formation of a nucleophilic enol. This enol then attacks a molecule of elemental bromine (Br₂), leading to the formation of the α-brominated product and the regeneration of the acid catalyst. researchgate.net
Commonly, a solvent such as glacial acetic acid is employed, which also serves as the acid catalyst. Current time information in Pasuruan, ID. The reaction can be represented as follows:
Reaction Scheme for α-Bromination:
While the use of elemental bromine is a well-established method, its hazardous nature has prompted the development of alternative brominating agents and techniques. researchgate.net These alternatives often offer milder reaction conditions, improved selectivity, and are easier to handle.
N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for allylic and benzylic brominations, as well as for the α-bromination of carbonyl compounds. researchgate.net The reaction is typically initiated by a radical initiator or photochemically, though acid catalysis can also be employed. Using NBS can lead to higher selectivity and avoids the handling of corrosive liquid bromine. researchgate.net
Copper(II) Bromide: CuBr₂ serves as both a source of bromine and a Lewis acid catalyst. This reagent can effect the α-bromination of ketones, often in refluxing solvents like chloroform-ethyl acetate. chemistrysteps.com This method is noted for its clean and direct nature.
Hydrogen Peroxide-Hydrobromic Acid System: An aqueous H₂O₂–HBr system provides an environmentally benign and efficient method for the α-bromination of ketones. organic-chemistry.org This "on water" reaction can proceed at room temperature without the need for an organic solvent or a metal catalyst, offering high selectivity for monobromination. organic-chemistry.org
Electrochemical Bromination: This technique involves the in situ generation of bromonium ions from a bromide salt, such as ammonium (B1175870) bromide (NH₄Br), in an electrochemical cell. ias.ac.inacsgcipr.org This method is considered a greener alternative as it avoids the direct use of hazardous brominating agents.
The table below summarizes some of the alternative reagents used for the α-bromination of acetophenone (B1666503) derivatives.
| Reagent/System | Conditions | Advantages |
| N-Bromosuccinimide (NBS) | Acid catalyst or initiator, various solvents | Ease of handling, improved selectivity |
| Copper(II) Bromide (CuBr₂) | Refluxing chloroform-ethyl acetate | Clean and direct reaction |
| H₂O₂-HBr | Aqueous medium, room temperature | Environmentally friendly, no organic solvent needed, high selectivity |
| NH₄Br / (NH₄)₂S₂O₈ | Grinding, aqueous conditions | Eco-friendly, avoids liquid bromine |
| Electrochemical (e.g., NH₄Br) | H₂O:CH₃CN, ambient temperature | Greener method, in situ generation of brominating agent |
Factors Influencing Reaction Yield and Purity in Synthesis
Several factors can influence the yield and purity of this compound during its synthesis. Careful control of these parameters is crucial for optimizing the reaction outcome.
Catalyst: In acid-catalyzed reactions, the choice and concentration of the acid can affect the rate of enol formation, which is often the rate-determining step. nih.gov Both Brønsted acids (e.g., acetic acid, HBr) and Lewis acids (e.g., AlCl₃) can be used.
Solvent: The polarity of the solvent can influence the reaction rate. Polar solvents can stabilize the transition states involved in the reaction. Common solvents include acetic acid, methanol (B129727), and various chlorinated hydrocarbons. chemistrysteps.comorganic-chemistry.org
Temperature: The reaction temperature affects the reaction rate. Higher temperatures generally lead to faster reactions but can also promote side reactions, such as di- or tribromination, or even aromatic ring bromination, especially with activated rings like the dimethylphenyl group.
Stoichiometry of the Brominating Agent: The molar ratio of the brominating agent to the ketone is a critical factor. Using a slight excess of the brominating agent can help to ensure complete conversion of the starting material. However, a large excess can lead to the formation of polybrominated products, which can be difficult to separate from the desired monobrominated product.
Reaction Time: The duration of the reaction needs to be optimized to maximize the yield of the desired product while minimizing the formation of byproducts.
Presence of Electron-Donating Groups: The methyl groups on the phenyl ring are electron-donating, which can activate the aromatic ring towards electrophilic substitution. This can lead to competitive bromination of the aromatic ring as a side reaction. Careful selection of the brominating agent and reaction conditions is necessary to favor α-bromination over ring bromination. chemistrysteps.com
Derivatization Reactions of this compound
The presence of the bromine atom at the α-position makes this compound a versatile substrate for various chemical transformations, most notably nucleophilic substitution reactions.
The carbon atom bonded to the bromine is electrophilic and is susceptible to attack by a wide range of nucleophiles. This results in the displacement of the bromide ion, which is a good leaving group. These reactions typically proceed via an Sₙ2 mechanism. organic-chemistry.orgnih.gov The reactivity of α-halo ketones in Sₙ2 reactions is significantly enhanced compared to simple alkyl halides. youtube.com This is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state. youtube.com
A general representation of the nucleophilic substitution is as follows:
General Nucleophilic Substitution Reaction:
A key class of derivatives that can be synthesized from this compound are thioethers. This is achieved through a nucleophilic substitution reaction with a thiol or a thiolate salt. Thiols and especially thiolates are excellent nucleophiles for Sₙ2 reactions.
The reaction of this compound with a thiol (R-SH) in the presence of a base, or directly with a pre-formed thiolate salt (R-S⁻Na⁺), leads to the formation of a new carbon-sulfur bond. The base deprotonates the thiol to generate the more nucleophilic thiolate anion.
Reaction for Thioether Formation:
The table below provides a general overview of the reaction conditions for the synthesis of thioether derivatives from α-bromo ketones.
| Nucleophile | Base (if required) | Solvent | General Observations |
| Thiol (R-SH) | A non-nucleophilic base (e.g., K₂CO₃, NaH) | Polar aprotic (e.g., DMF, Acetone) | Base is used to generate the thiolate in situ. |
| Thiolate Salt (R-S⁻Na⁺) | Not required | Polar aprotic (e.g., DMF, Acetone) | The reaction proceeds readily with the pre-formed nucleophile. |
This reaction is highly efficient and provides a straightforward route to α-keto thioethers, which are themselves valuable intermediates in organic synthesis.
Condensation Reactions with Bifunctional Compounds
The dual reactivity of this compound, possessing both an electrophilic α-carbon and a carbonyl group, makes it an ideal partner for condensation reactions with molecules containing two nucleophilic sites. These reactions are pivotal for the construction of various five- and six-membered heterocyclic rings.
Synthesis of Thiazole (B1198619) Derivatives
As mentioned earlier, the Hantzsch synthesis is a cornerstone reaction for the preparation of thiazoles from α-bromo ketones. The reaction of this compound with various thioamides is a direct and efficient method to produce a wide array of substituted thiazoles. The general mechanism involves the formation of a thiazoline (B8809763) intermediate which then dehydrates to the aromatic thiazole. evitachem.comresearchgate.net
| Thioamide/Thiourea (B124793) | Product | Reaction Conditions | Reference |
| Thiourea | 2-Amino-4-(2,4-dimethylphenyl)thiazole | Ethanol (B145695), Reflux | nih.gov |
| Substituted Thioureas | 2-(Substituted-amino)-4-(2,4-dimethylphenyl)thiazole | Ethanol, Reflux | nih.gov |
| Thioacetamide | 2-Methyl-4-(2,4-dimethylphenyl)thiazole | Ethanol, Reflux | organic-chemistry.org |
Interactive Data Table: Synthesis of Thiazole Derivatives
Formation of Triazole Derivatives
The synthesis of triazole derivatives from this compound can be achieved through several routes. One common method involves the reaction with a hydrazide to form a hydrazone, which can then undergo cyclization. For instance, reaction with cyanoacetylhydrazine has been shown to yield hydrazide-hydrazone derivatives which can be further cyclized. mdpi.com
Another approach involves the reaction with amidrazones. The reaction of α-bromo ketones with amidrazones can lead to the formation of 1,2,4-triazine (B1199460) derivatives, which can be considered structural relatives of triazoles. researchgate.net While direct synthesis of 1,2,4-triazoles from the reaction of this compound with triazole precursors is plausible, specific literature examples for this exact transformation are less common but can be inferred from general methods for triazole synthesis. researchgate.netresearchgate.netnih.govacs.org
Preparation of Schiff Base Ligands
While the direct reaction of this compound to form Schiff bases is not the primary route due to the high reactivity of the α-bromo group, Schiff base ligands incorporating the 2,4-dimethylphenyl ketone moiety can be readily synthesized from the parent ketone, 1-(2,4-dimethylphenyl)ethanone.
The condensation reaction of 1-(2,4-dimethylphenyl)ethanone with various primary amines, particularly chiral diamines, in a solvent like absolute ethanol under reflux conditions, yields the corresponding Schiff base ligands. cymitquimica.com These ligands, often featuring N2O2 donor sets, are valuable in coordination chemistry and asymmetric catalysis.
| Amine | Schiff Base Product | Reaction Conditions | Reference |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | N,N'-(1R,2R)-(-)-1,2-Cyclohexylenebis(1-(2,4-dimethylphenyl)ethylideneimine) | Absolute Ethanol, Reflux | cymitquimica.com |
| (1S,2S)-(-)-1,2-Diphenylethylenediamine | N,N'-(1S,2S)-(-)-1,2-Diphenylethylenebis(1-(2,4-dimethylphenyl)ethylideneimine) | Absolute Ethanol, Reflux | cymitquimica.com |
| R-(+)-2,2'-Diamino-1,1'-binaphthalene | N,N'-(R)-(+)-1,1'-Binaphthylene-2,2'-bis(1-(2,4-dimethylphenyl)ethylideneimine) | Absolute Ethanol, Reflux | cymitquimica.com |
Interactive Data Table: Preparation of Schiff Base Ligands from 1-(2,4-dimethylphenyl)ethanone
Reduction of the Carbonyl Moiety
The reduction of the carbonyl group in this compound to a hydroxyl group presents a challenge in chemoselectivity, as the reducing agent must selectively reduce the ketone without affecting the α-bromo substituent.
Strong reducing agents like lithium aluminum hydride (LiAlH4) are generally not suitable as they would likely lead to the reduction of both the carbonyl group and the carbon-bromine bond. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), are often employed for the selective reduction of ketones to secondary alcohols. chemmethod.commdpi.comresearchgate.netresearchgate.net The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at low temperatures to enhance selectivity.
Catalytic hydrogenation can also be employed for the reduction of ketones. However, the choice of catalyst and reaction conditions is crucial to prevent dehalogenation. youtube.com Catalytic transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of a suitable catalyst, can sometimes offer better selectivity for the reduction of the carbonyl group in α-halo ketones. researchgate.netmdpi.comnih.gov
The resulting 2-bromo-1-(2,4-dimethylphenyl)ethanol is a valuable chiral building block if the reduction is performed asymmetrically, and it can be used in the synthesis of various pharmaceutical and biologically active compounds.
| Reagent | Product | Key Considerations |
| Sodium Borohydride (NaBH4) | 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-ol | Milder conditions to favor carbonyl reduction over dehalogenation. |
| Catalytic Hydrogenation | 1-(2,4-dimethylphenyl)ethan-1-ol or 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-ol | Catalyst and conditions must be carefully selected to avoid dehalogenation. |
| Catalytic Transfer Hydrogenation | 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-ol | Can offer good chemoselectivity for carbonyl reduction. |
Interactive Data Table: Reduction of the Carbonyl Moiety
Reaction Mechanisms and Chemical Reactivity Studies
Mechanistic Pathways of Nucleophilic Attack on the Carbonyl and α-Carbon
Nucleophilic attack on α-haloketones like 2-Bromo-1-(2,4-dimethylphenyl)ethanone can occur at two primary electrophilic sites: the carbonyl carbon and the α-carbon bonded to the bromine atom. nih.gov The reaction pathway is largely dependent on the nature of the nucleophile and the reaction conditions.
The attack at the α-carbon typically proceeds through a direct SN2 (bimolecular nucleophilic substitution) mechanism. jove.comjove.com In this pathway, the nucleophile displaces the bromide ion in a single concerted step. The presence of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This is due to the electron-withdrawing inductive effect of the carbonyl group, which polarizes the C-Br bond. nih.gov
Alternatively, a nucleophile can attack the carbonyl carbon. This addition to the carbonyl group is a common reaction for aldehydes and ketones. However, in the case of α-haloketones, this initial addition can be followed by an intramolecular cyclization to form an epoxide, or it can be a reversible step leading to other reaction pathways. up.ac.za Computational studies on similar α-bromoacetophenones with hydroxide (B78521) ions have shown that a single transition state can lead to both direct substitution and carbonyl addition, indicating a potential bifurcation in the reaction pathway depending on the substrate. acs.org
The choice between these two pathways is a delicate balance of factors. Less basic nucleophiles tend to favor SN2 substitution at the α-carbon. jove.comjove.com Strongly basic nucleophiles, on the other hand, can lead to enolate formation by abstracting a proton from the α-carbon, which can then participate in other reactions. jove.com
Influence of the 2,4-Dimethylphenyl Moiety on Reactivity
The 2,4-dimethylphenyl group attached to the carbonyl carbon significantly influences the reactivity of this compound through both electronic and steric effects.
Electronic Effects: The two methyl groups on the phenyl ring are electron-donating groups. Through an inductive effect and hyperconjugation, they increase the electron density of the aromatic ring. This electronic push extends to the carbonyl group, which can have two opposing effects. On one hand, the increased electron density on the carbonyl carbon could slightly decrease its electrophilicity, potentially slowing down direct nucleophilic attack at this position. On the other hand, this electron donation can stabilize the transition state of electrophilic aromatic substitution reactions on the ring itself.
Steric Effects: The methyl group at the ortho-position (C2) introduces steric hindrance around the carbonyl group. This steric bulk can impede the approach of a nucleophile to the carbonyl carbon, making nucleophilic addition less favorable compared to a non-substituted acetophenone (B1666503). This phenomenon, often referred to as the "ortho effect," can significantly influence the regioselectivity of reactions.
Electrophilic Aromatic Substitution Patterns in Derivatives
The 2,4-dimethylphenyl ring of this compound and its derivatives is activated towards electrophilic aromatic substitution due to the presence of the two electron-donating methyl groups. The acetyl group (-COCH₂Br) is a deactivating group and a meta-director. However, the combined activating and directing effects of the two methyl groups are generally stronger.
The directing influence of the substituents on the aromatic ring can be predicted by considering their individual effects. Both methyl groups are ortho- and para-directing activators. The acetyl group is a meta-director. In the case of 1-(2,4-dimethylphenyl)ethanone, the available positions for electrophilic attack are C3, C5, and C6. The C6 position is ortho to the C1-acetyl group and para to the C4-methyl group. The C5 position is meta to the C1-acetyl group and ortho to the C4-methyl group. The C3 position is ortho to the C2-methyl group and meta to the C4-methyl group.
Considering the powerful activating and ortho, para-directing nature of the methyl groups, electrophilic substitution is most likely to occur at the positions most activated by them and least deactivated by the acetyl group. Therefore, substitution at the C5 and C3 positions is generally favored. For instance, the bromination of 2,4-dimethylphenol, a related compound, shows substitution occurring at the position ortho to the hydroxyl group and para to a methyl group. rsc.org
Role of Steric and Electronic Effects on Reaction Outcomes
The outcome of reactions involving this compound is a direct consequence of the balance between steric and electronic effects.
Steric Effects: The ortho-methyl group provides significant steric hindrance around the carbonyl group. This can:
Favor α-substitution: By hindering attack at the carbonyl carbon, the ortho-methyl group can steer nucleophiles towards the less hindered α-carbon, promoting SN2 reactions.
Influence reaction rates: The steric bulk can slow down the rate of reactions that involve attack at the carbonyl center.
Electronic Effects: The electron-donating nature of the two methyl groups:
Modulates carbonyl reactivity: As discussed, the electron-donating effect can slightly decrease the electrophilicity of the carbonyl carbon.
Activates the aromatic ring: This makes the phenyl ring more susceptible to electrophilic attack.
A comparative analysis of the reactivity of substituted acetophenones highlights these competing effects. For instance, in nucleophilic addition reactions, acetophenone is less reactive than p-tolualdehyde, which in turn is less reactive than benzaldehyde, demonstrating the impact of electron-donating groups on carbonyl reactivity. learncbse.in Furthermore, computational studies on the basicities of methyl-substituted acetophenones have provided quantitative insights into the ortho effect and steric inhibition of resonance. researchgate.net
The following table summarizes the expected influence of these effects on different reaction types for this compound:
| Reaction Type | Primary Influencing Factor | Expected Outcome |
| Nucleophilic attack at α-carbon (SN2) | Electronic effect of carbonyl | Favored due to increased electrophilicity of the α-carbon. |
| Nucleophilic attack at carbonyl carbon | Steric hindrance (ortho-methyl) | Hindered, potentially leading to slower reaction rates or favoring attack at the α-carbon. |
| Electrophilic aromatic substitution | Electronic effects of methyl groups | Activated ring, with substitution directed primarily to the 3 and 5 positions. |
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the exact arrangement of atoms can be deduced.
The ¹H NMR spectrum of 2-Bromo-1-(2,4-dimethylphenyl)ethanone is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule.
Aromatic Protons: The 2,4-disubstituted aromatic ring will give rise to a complex splitting pattern. The proton at position 6 (H-6), being ortho to the acetyl group, is expected to be the most deshielded and appear as a doublet. The proton at position 5 (H-5) will likely appear as a doublet of doublets, and the proton at position 3 (H-3) as a singlet or a narrowly split doublet.
Methylene (B1212753) Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a sharp singlet. This signal would be downfield due to the electron-withdrawing effects of the adjacent carbonyl group and the bromine atom.
Methyl Protons (-CH₃): Two distinct singlets are anticipated for the two methyl groups on the aromatic ring, as they are in different chemical environments.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~7.8 | d | ~8.0 |
| H-5 | ~7.2 | dd | ~8.0, ~2.0 |
| H-3 | ~7.1 | d | ~2.0 |
| -CH₂Br | ~4.5 | s | - |
| 4-CH₃ | ~2.4 | s | - |
| 2-CH₃ | ~2.3 | s | - |
Note: The predicted values are based on the analysis of structurally similar compounds, such as 2-bromo-1-(p-tolyl)ethanone and other substituted acetophenones.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT) analysis would further differentiate between methyl (-CH₃), methylene (-CH₂), and methine (-CH) carbons.
Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded and will appear as a singlet at the lowest field.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the methyl groups and the acetyl group (C-1, C-2, C-4) will be quaternary and would not appear in a DEPT-135 spectrum. The protonated aromatic carbons (C-3, C-5, C-6) will appear as positive signals in a DEPT-135 spectrum.
Methylene Carbon (-CH₂Br): The methylene carbon will appear as a negative signal in a DEPT-135 spectrum.
Methyl Carbons (-CH₃): The two methyl carbons will appear as positive signals in a DEPT-135 spectrum.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C=O | ~195 | Quaternary (absent) |
| C-1 | ~135 | Quaternary (absent) |
| C-2 | ~140 | Quaternary (absent) |
| C-4 | ~142 | Quaternary (absent) |
| C-3 | ~130 | CH (positive) |
| C-5 | ~128 | CH (positive) |
| C-6 | ~132 | CH (positive) |
| -CH₂Br | ~35 | CH₂ (negative) |
| 4-CH₃ | ~21 | CH₃ (positive) |
| 2-CH₃ | ~20 | CH₃ (positive) |
Note: The predicted values are based on the analysis of structurally similar compounds.
To confirm the assignments from 1D NMR, 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, correlations would be expected between the aromatic protons H-5 and H-6.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would confirm the assignments for the protonated aromatic carbons and the methylene and methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the methylene protons (-CH₂Br) to the carbonyl carbon (C=O) and the aromatic carbon C-1. The aromatic protons would show correlations to neighboring carbons, confirming the substitution pattern.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic ring, and C-H bonds.
C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ characteristic of an aryl ketone.
Aromatic C=C Stretch: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.
Aromatic C-H Stretch: Bands are expected just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Bands are expected just below 3000 cm⁻¹ for the methyl and methylene groups.
C-Br Stretch: A weak to medium absorption is expected in the lower frequency region, typically around 500-600 cm⁻¹.
Predicted FT-IR Data:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Aryl Ketone) | 1680 - 1700 | Strong, Sharp |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | > 3000 | Medium |
| Aliphatic C-H | < 3000 | Medium |
| C-Br | 500 - 600 | Weak to Medium |
Note: The predicted values are based on general group frequencies and data from similar aromatic ketones.
FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar bonds often give strong Raman signals.
Aromatic Ring Vibrations: The aromatic C=C stretching vibrations are typically strong in the Raman spectrum.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be observed.
C-Br Stretch: The C-Br stretch is also expected to be Raman active.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's chromophores.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the substituted acetophenone (B1666503) chromophore. Key expected transitions include:
π → π* Transitions: These transitions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl group. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. For substituted acetophenones, these bands are often observed in the range of 240-280 nm.
n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital of the carbonyl group. These are generally lower in energy and intensity compared to π → π* transitions and are often observed as a weaker absorption band at longer wavelengths, typically above 300 nm.
Table 1: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength Range (λmax) | Expected Molar Absorptivity (ε) |
|---|---|---|
| π → π* | 240 - 280 nm | High |
| n → π* | > 300 nm | Low |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound (C₁₀H₁₁BrO), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. nptel.ac.in This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.
The fragmentation of this compound under electron ionization (EI) is predicted to follow established pathways for aromatic ketones and halogenated compounds. nptel.ac.inlibretexts.org The primary fragmentation pathways are expected to be:
α-Cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. libretexts.org This can lead to the loss of the bromomethyl radical (•CH₂Br) or the 2,4-dimethylphenyl radical. However, the formation of the 2,4-dimethylbenzoyl cation is expected to be a major fragmentation pathway.
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), forming a corresponding cation.
Formation of the Acylium Ion: A key fragmentation pathway for acetophenones is the formation of the acylium ion. nptel.ac.in For the parent compound, 1-(2,4-dimethylphenyl)ethanone, a prominent peak is observed at m/z 133, corresponding to the [CH₃COC₆H₃(CH₃)₂]⁺ ion, which then loses a methyl group to form the base peak at m/z 118. nist.gov For the brominated compound, the analogous acylium ion would be at a higher m/z.
Based on the fragmentation of the unbrominated precursor, 1-(2,4-dimethylphenyl)ethanone, which shows a strong molecular ion peak at m/z 148 and a base peak at m/z 133 after loss of a methyl group, we can predict the fragmentation of this compound. nist.gov
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 226/228 | [C₁₀H₁₁BrO]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |
| 147 | [C₁₀H₁₁O]⁺ | Loss of •Br |
| 133 | [C₉H₉O]⁺ | Loss of •CH₂Br |
| 105 | [C₇H₅O]⁺ | Further fragmentation of the benzoyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Derivatives or Complexes
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. bruker.com this compound itself is not paramagnetic and therefore would not produce an ESR signal. However, paramagnetic derivatives can be generated, for instance, by the formation of a ketyl radical.
Ketyl radicals can be formed from ketones through a one-electron reduction. nih.gov For this compound, this could be achieved photochemically or by using a chemical reducing agent. The resulting ketyl radical would be ESR-active, and its spectrum would provide information about the electronic structure and the environment of the unpaired electron.
The ESR spectrum of the ketyl radical derived from this compound would be characterized by its g-factor and hyperfine coupling constants. The hyperfine structure would arise from the interaction of the unpaired electron with magnetic nuclei in the molecule, primarily the protons of the methyl groups and the aromatic ring. The bromine atom also has magnetic isotopes (⁷⁹Br and ⁸¹Br, both with nuclear spin I = 3/2), which could lead to complex hyperfine splitting patterns.
While no specific ESR studies on this particular compound are reported, the generation of ketyl radicals from acetophenone and their study by ESR is well-documented. rsc.org These studies can serve as a model for predicting the expected ESR parameters.
Table 3: Hypothetical ESR Data for the Ketyl Radical of this compound
| Parameter | Description | Expected Information |
|---|---|---|
| g-factor | A dimensionless constant that is a measure of the intrinsic magnetic moment of the electron. | Its value would be close to that of a free electron (≈ 2.0023) but would be influenced by the molecular environment, providing information about the electronic structure. |
| Hyperfine Coupling Constants (a) | Quantify the interaction between the unpaired electron and magnetic nuclei (¹H, ⁷⁹Br, ⁸¹Br). | The magnitude of the coupling constants would indicate the distribution of the unpaired electron density across the molecule. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations for 2-Bromo-1-(2,4-dimethylphenyl)ethanone are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to model the molecule's electronic structure and properties.
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule on its potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable structure.
Conformational analysis is also crucial, as rotation around single bonds, particularly the C-C bond between the phenyl ring and the carbonyl group, can lead to different conformers with varying energies. Theoretical calculations can identify the most stable conformer and the energy barriers between different conformations. The planarity of the molecule is a key aspect to investigate, as the substitution pattern on the phenyl ring can influence the orientation of the bromoacetyl group. In similar bromo-substituted acetophenones, the coplanarity of the ketone side chain with the benzene (B151609) ring is often a significant factor in their stability.
Illustrative Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and represents typical values for similar structures based on DFT calculations.)
| Parameter | Bond | Illustrative Value |
|---|---|---|
| Bond Length (Å) | C=O | 1.215 |
| C-Br | 1.950 | |
| C-C (ring-carbonyl) | 1.495 | |
| C-C (aromatic) | 1.390 - 1.405 | |
| Bond Angle (°) | O=C-C(Br) | 118.5 |
| C(ring)-C=O | 120.0 | |
| C-C-Br | 112.0 | |
| Dihedral Angle (°) | C(ring)-C(ring)-C=O | ~0 or ~180 (indicating planarity) |
Once the geometry is optimized, vibrational frequency calculations are performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations provide theoretical vibrational modes, which can be assigned to specific molecular motions such as stretching, bending, and torsional vibrations.
For this compound, key vibrational modes include the C=O stretching of the ketone group, C-Br stretching, C-H stretching of the aromatic ring and methyl groups, and various bending and ring deformation modes. Theoretical spectra are often scaled by an empirical factor to better match experimental data, accounting for systematic errors in the calculations.
Illustrative Vibrational Frequencies and Assignments for this compound (Note: The following data is illustrative and represents typical values for similar structures based on DFT calculations.)
| Vibrational Mode | Illustrative Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |
| ν(C-H) methyl | 2980 - 2920 | Methyl C-H stretching |
| ν(C=O) | ~1700 | Carbonyl stretching |
| ν(C=C) aromatic | 1600 - 1450 | Aromatic C=C stretching |
| δ(C-H) | 1450 - 1300 | C-H bending |
| ν(C-Br) | ~650 | C-Br stretching |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, indicating sites susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized on the electron-rich dimethylphenyl ring, while the LUMO is likely centered on the carbonyl group and the C-Br bond, which are electron-withdrawing.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions represent negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow regions are of intermediate potential.
For this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons, making it a primary site for electrophilic attack. The area around the bromine atom and the hydrogen atoms of the bromoacetyl group would likely show positive potential (blue), indicating them as sites for nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, which can be interpreted in terms of hyperconjugation and charge delocalization. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Prediction of Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more quantitative measure of the concepts introduced in the FMO analysis.
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E_HOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E_LUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / 2η.
These descriptors provide a framework for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions.
Illustrative Chemical Reactivity Descriptors for this compound (Note: The following data is illustrative and represents typical values for similar structures based on DFT calculations.)
| Descriptor | Illustrative Value (eV) |
|---|---|
| E_HOMO | -6.5 |
| E_LUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.5 |
| Electronegativity (χ) | 4.0 |
| Chemical Hardness (η) | 2.5 |
| Chemical Softness (S) | 0.2 |
| Electrophilicity Index (ω) | 3.2 |
Theoretical Studies of Tautomeric Equilibria in Related Compounds
While specific theoretical studies on the tautomeric equilibria of this compound are not extensively documented, a wealth of information can be gleaned from computational investigations of structurally related α-haloketones and substituted acetophenones. Keto-enol tautomerism is a fundamental concept in organic chemistry, and for α-haloketones, this equilibrium is influenced by electronic and steric factors.
In compounds like this compound, the equilibrium between the keto and enol forms is a dynamic process. The keto form is generally more stable for simple ketones, but the presence of the bromine atom and the substituted phenyl ring can affect the relative stability of the enol tautomer.
Computational studies on similar molecules, such as other α-bromo acetophenone (B1666503) derivatives, have been performed using DFT methods to determine the relative energies of the keto and enol tautomers. These studies often reveal that the keto form is thermodynamically more stable. For instance, DFT calculations on related acetophenone derivatives have shown the keto tautomer to be more stable than the enol tautomers in the gas phase. The relative stability can, however, be influenced by solvent effects, which can be modeled using computational methods like the Polarizable Continuum Model (PCM).
The stability of the enol form can be enhanced by factors that stabilize the C=C double bond and the hydroxyl group. Intramolecular hydrogen bonding can also play a role in stabilizing the enol tautomer, although this is less likely in this compound due to the absence of a suitable hydrogen bond donor in close proximity to the carbonyl oxygen.
A theoretical study on cathinone, a related β-ketoamphetamine, investigated the keto-enol tautomerism using DFT at the B3LYP/6-311G(d,p) level. The results indicated that the keto form is the most stable tautomer in the gas phase. primescholars.com The relative energies and thermodynamic parameters from this study provide a useful reference for understanding the tautomeric behavior of similar carbonyl compounds.
Table 1: Calculated Thermodynamic Parameters for Tautomerization of a Related Compound (Cathinone) in the Gas Phase
| Tautomerization | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
|---|---|---|---|
| Keto → Enol (Z) | 3.64 | 3.25 | 3.54 |
| Keto → Enol (E) | 7.01 | 6.58 | 6.87 |
Data adapted from a DFT study on cathinone, a structurally related compound. primescholars.com
These computational findings for related molecules suggest that this compound would predominantly exist in its keto form under standard conditions. The energy barrier for the interconversion between the keto and enol forms can also be calculated, providing insights into the kinetics of the tautomerization process.
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Organic molecules with extended π-conjugation and charge-transfer characteristics are promising candidates for NLO materials. Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.
While direct computational studies on the NLO properties of this compound are scarce, research on structurally similar compounds, such as chalcone (B49325) derivatives and other substituted acetophenones, provides valuable insights. These molecules often feature a donor-π-acceptor (D-π-A) framework, which is known to enhance NLO properties. In this compound, the 2,4-dimethylphenyl group can act as an electron-donating group, while the carbonyl group has electron-withdrawing character. The bromine atom can also influence the electronic properties of the molecule.
Theoretical calculations of NLO properties typically involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors using methods like DFT with appropriate basis sets. The choice of functional and basis set is crucial for obtaining accurate predictions. For instance, the CAM-B3LYP functional is often used for NLO calculations as it provides a better description of charge-transfer excitations.
A theoretical study on two chalcone derivatives, which also contain a substituted phenyl ring and a carbonyl group, demonstrated the use of DFT to investigate their NLO properties. The calculations revealed how different substituent groups affect the first hyperpolarizability. redalyc.org Another study on 2-nitroacetophenone also employed DFT to analyze its NLO properties, highlighting the importance of intramolecular charge transfer. worldscientific.com
The calculated first hyperpolarizability (β) for related compounds can be significant. For example, DFT calculations on chalcone derivatives have shown that modifications to the substituent groups can lead to substantial changes in the β values. The solvent environment can also play a critical role in the NLO response, and its effect can be incorporated into the calculations using continuum solvation models.
Table 2: Calculated First Hyperpolarizability (β) of a Related Chalcone Derivative in Various Solvents
| Solvent | Dielectric Constant (ε) | β (10⁻³⁰ esu) |
|---|---|---|
| Gas Phase | 1.00 | 15.85 |
| Dioxane | 2.21 | 20.21 |
| Chloroform | 4.81 | 22.84 |
| Acetone | 20.70 | 25.04 |
| Water | 78.39 | 26.53 |
Data adapted from a theoretical study on a chalcone derivative (4MP3P) using PCM/DFT/CAM-B3LYP/6-311+G(d). redalyc.org
These findings suggest that this compound could possess interesting NLO properties. The presence of the electron-donating dimethylphenyl group and the electron-withdrawing carbonyl group, along with the bromine atom, creates a molecular framework that could facilitate intramolecular charge transfer upon excitation, a key requirement for a significant second-order NLO response. Further computational studies on this specific molecule would be valuable to quantify its NLO properties and assess its potential for technological applications.
Applications in Synthetic Organic Chemistry and Materials Science
Utilization as a Key Intermediate in Multi-Step Organic Syntheses
The reactivity of the α-bromo ketone functionality makes 2-Bromo-1-(2,4-dimethylphenyl)ethanone a valuable intermediate in multi-step synthetic sequences. The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution, while the carbonyl group can undergo a variety of addition and condensation reactions. This dual reactivity allows for the sequential introduction of different functionalities, thereby enabling the construction of complex molecular frameworks.
While specific multi-step syntheses of complex natural products or pharmaceuticals commencing from this compound are not extensively documented in publicly available literature, the general utility of α-bromo ketones in such endeavors is well-established. For instance, α-bromo ketones are known to be key precursors in the synthesis of various biologically active molecules. One notable example involves the synthesis of analogs of Declatasvir (DSV), an inhibitor of the hepatitis C virus NS5A protein. In the synthesis of these analogs, a similarly substituted 2-bromo-1-phenylethanone derivative serves as a crucial starting material. guidechem.com This highlights the potential of this compound to serve as a key intermediate in the synthesis of medicinally relevant compounds.
Precursor for the Synthesis of Diverse Heterocyclic Systems
One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. The reaction of α-bromo ketones with various nucleophiles provides a straightforward and efficient route to a wide range of five- and six-membered heterocycles, many of which are scaffolds for biologically active molecules.
A prominent example is the Hantzsch thiazole (B1198619) synthesis, a classic method for the preparation of thiazole derivatives. asianpubs.orgorganic-chemistry.orgmdpi.comnih.gov This reaction involves the condensation of an α-bromo ketone with a thioamide. For instance, the reaction of this compound with thiourea (B124793) would be expected to yield 2-amino-4-(2,4-dimethylphenyl)thiazole. This reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration.
Similarly, this compound can be employed in the synthesis of imidazoles. rasayanjournal.co.in The reaction with amidines, such as guanidine (B92328) or urea, under microwave irradiation in the presence of a phase transfer catalyst, provides a rapid and efficient route to substituted imidazoles. rasayanjournal.co.in For example, reacting this compound with guanidine would lead to the formation of 2-amino-4-(2,4-dimethylphenyl)imidazole.
| Heterocycle | Reagent | General Reaction |
| Thiazoles | Thioamides (e.g., Thiourea) | Hantzsch Thiazole Synthesis asianpubs.orgorganic-chemistry.org |
| Imidazoles | Amidines (e.g., Guanidine, Urea) | Radziszewski-type Synthesis rasayanjournal.co.in |
Role in the Development of Pharmaceutical Intermediates
The heterocyclic scaffolds readily accessible from this compound are prevalent in many active pharmaceutical ingredients (APIs). Consequently, this α-bromo ketone is a valuable intermediate in medicinal chemistry and drug discovery.
For instance, imidazole (B134444) derivatives are known to possess a wide range of pharmacological activities, including antifungal, and anti-inflammatory properties. The ability to efficiently synthesize substituted imidazoles from this compound makes it a relevant starting material for the development of new therapeutic agents. A patent describes the use of a related compound, 2-bromo-1-(2,4-dichlorophenyl)ethanone, in the synthesis of imidazole derivatives with antifungal and antibacterial properties. google.com
Furthermore, thiazole-containing compounds also exhibit a broad spectrum of biological activities. The straightforward synthesis of 2-aminothiazoles from this compound provides access to a class of compounds with potential therapeutic applications.
While direct evidence of this compound being a key intermediate in a currently marketed drug is not available in the reviewed literature, its role in the synthesis of privileged scaffolds in medicinal chemistry is clear. Its application in the synthesis of piperazine (B1678402) derivatives, which are common in many pharmaceuticals, has also been documented for related α-bromo ketones. researchgate.net
Design and Synthesis of Ligands for Metal Complexation
The functional groups present in molecules derived from this compound make them suitable for use as ligands in coordination chemistry. The introduction of heteroatoms such as nitrogen and sulfur through the synthesis of thiazoles and imidazoles provides potential coordination sites for metal ions.
Schiff base ligands, formed by the condensation of an amine with a carbonyl group, are a well-known class of chelating agents. While the carbonyl group of this compound is typically involved in cyclization reactions, derivatives where the ketone is retained and the bromo-substituent is replaced by a nucleophile containing a primary amine could subsequently be used to form Schiff bases. For example, reaction with an amino thiol could lead to a β-ketothioether, which could then be condensed with an aldehyde to form a multidentate ligand.
The resulting N, S, or N, O-containing ligands can form stable complexes with a variety of transition metals. These metal complexes can exhibit interesting catalytic, magnetic, and optical properties. For example, transition metal complexes with Schiff base ligands have been investigated for their catalytic activity in various organic transformations and for their potential biological applications. iosrjournals.orgresearchgate.netresearchgate.netchemprob.orgekb.eg
Applications in Chiral Synthesis and Stereoselective Transformations
The prochiral nature of the carbonyl group in this compound opens up possibilities for its use in asymmetric synthesis to generate chiral molecules. The stereoselective reduction of the ketone or stereoselective alkylation at the α-position are two potential avenues for introducing chirality.
One established method for the enantioselective reduction of ketones is the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgyoutube.comisomerlab.comsantiago-lab.comorganic-chemistry.org This method utilizes a chiral oxazaborolidine catalyst to deliver a hydride from a borane (B79455) source to one face of the ketone with high enantioselectivity. Applying this methodology to this compound would be expected to produce the corresponding chiral bromohydrin, a valuable chiral building block. A patent describes the asymmetric reduction of related aryl alkyl ketones to produce chiral alcohols with high enantiomeric excess. google.com
Biological Activity Research and Mechanistic Insights
Investigation of Antimicrobial Properties
There is a notable absence of dedicated studies on the antimicrobial effects of 2-Bromo-1-(2,4-dimethylphenyl)ethanone.
Studies on Antibacterial Activity
Research on Antifungal Activity
Similarly, the scientific literature lacks specific studies detailing the antifungal properties of this compound. While research into other novel bromo-ethanone derivatives has shown some promise in antifungal applications, these findings cannot be directly extrapolated to the subject compound.
Evaluation of Anti-inflammatory Potential
The potential for this compound to act as an anti-inflammatory agent has not been a subject of published research. Investigations into the anti-inflammatory effects of other related compounds, such as 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, have been conducted, but similar evaluations for this compound are not found in the available literature.
Structure-Activity Relationship (SAR) Studies for Biological Efficacy
Due to the lack of biological activity data, there are no corresponding Structure-Activity Relationship (SAR) studies for this compound. SAR studies are contingent on having a series of related compounds with measured biological activities to determine how chemical structure influences efficacy.
Molecular Docking Simulations for Ligand-Target Interactions in Biological Systems
No molecular docking simulations for this compound have been published. Such computational studies, which predict the binding orientation of a molecule to a target protein, are typically performed when a compound has demonstrated biological activity and a potential molecular target has been identified.
Future Perspectives and Emerging Research Avenues
Development of Novel and Efficient Synthetic Pathways
The traditional synthesis of α-haloketones often involves reagents like elemental bromine, which pose significant handling risks and environmental concerns. nih.gov Future research will undoubtedly focus on developing greener, safer, and more efficient synthetic protocols for 2-Bromo-1-(2,4-dimethylphenyl)ethanone.
Promising methodologies that could be adapted and optimized for this specific compound include:
Oxidative Bromination Systems: The use of hydrogen peroxide (H₂O₂) with hydrobromic acid (HBr) in water presents a simple and effective method for the bromination of various ketones. rsc.orgresearchgate.net This "on water" approach avoids organic solvents and uses inexpensive reagents, aligning with the principles of green chemistry. rsc.orgresearchgate.net
One-Pot Synthesis from Alcohols: A highly efficient strategy involves the one-pot conversion of secondary alcohols directly into α-bromoketones. rsc.orgresearchgate.net This can be achieved using reagents like ammonium (B1175870) bromide and Oxone®, which first oxidize the alcohol to the corresponding ketone in situ, followed by immediate bromination. rsc.orgresearchgate.net
DMSO/HBr System: A combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid has been shown to be an effective system for the bromination of ketones, offering high bromide-atom economy and avoiding the use of hazardous molecular bromine. rsc.org
These modern approaches offer significant advantages over classical methods, including improved safety, reduced environmental impact, and potentially higher yields and selectivity.
| Synthetic Approach | Key Reagents | Primary Advantages |
| "On Water" Bromination | H₂O₂, HBr, Water | No organic solvent, inexpensive reagents, environmentally friendly. rsc.orgresearchgate.net |
| One-Pot from Alcohol | Secondary Alcohol, NH₄Br, Oxone® | High efficiency, avoids isolation of ketone intermediate, uses stable reagents. rsc.orgdeepdyve.com |
| DMSO-Mediated Bromination | DMSO, HBr | High atom economy, avoids molecular bromine, simple conditions. rsc.org |
Exploration of Bioactive Derivatives with Enhanced Potency
The acetophenone (B1666503) scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. rasayanjournal.co.inontosight.ainih.gov The reactive nature of the α-bromo group in this compound makes it an ideal starting point for synthesizing a wide range of derivatives with potential therapeutic applications. nih.gov
Future research should focus on:
Synthesis of Heterocyclic Compounds: α-Haloketones are renowned precursors for a vast number of N-, S-, and O-containing heterocycles, such as thiazoles, imidazoles, and furans, many of which are core structures in pharmaceuticals. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 2,4-dimethylphenyl ring and substitution of the bromine atom with various nucleophiles can generate a library of new molecules. These derivatives can then be screened for biological activity. For instance, creating hydrazone derivatives has been shown to yield compounds with significant antimicrobial potential. rasayanjournal.co.in
Improving Bioavailability: A common challenge with bioactive acetophenones is poor solubility and bioavailability. researchgate.net Future derivatization strategies could focus on introducing functional groups that enhance these properties, thereby increasing the therapeutic efficacy of potential drug candidates. researchgate.net
The exploration of derivatives from this compound could lead to the discovery of novel agents for treating a range of diseases.
Advanced Computational Modeling for Drug Design and Materials Discovery
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules, saving significant time and resources compared to traditional laboratory screening. openmedicinalchemistryjournal.com For this compound and its derivatives, computational modeling can provide profound insights.
Key areas for future computational research include:
Molecular Docking: This technique can be used to predict how potential derivatives of this compound might bind to the active sites of biological targets like enzymes or receptors. nih.gov This in silico screening can prioritize which derivatives are most likely to be biologically active, focusing synthetic efforts on the most promising candidates. dovepress.com
Reaction Mechanism Studies: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathways of this α-haloketone with various nucleophiles. up.ac.za Such studies can elucidate the driving forces of these reactions and help predict the formation of desired products versus unwanted side-products. up.ac.za
Virtual Screening: Large virtual libraries of potential derivatives can be generated and computationally evaluated for their drug-like properties (e.g., absorption, distribution, metabolism, excretion, and toxicity - ADMET) and binding affinities to specific targets. openmedicinalchemistryjournal.com
These computational approaches enable a more rational, hypothesis-driven approach to designing novel compounds for both pharmaceutical and material science applications.
Integration with Combinatorial Chemistry for Library Synthesis
Combinatorial chemistry is a powerful strategy for rapidly generating a large number of diverse molecules for high-throughput screening. wikipedia.org The "split-and-pool" synthesis method, in particular, allows for the efficient creation of vast compound libraries. wikipedia.orgnih.gov
This compound is an excellent candidate for use as a scaffold in combinatorial synthesis due to the high and predictable reactivity of its α-bromo group. Future research could involve:
Solid-Phase Synthesis: Attaching a precursor to this compound to a solid support (e.g., a polymer bead) would allow for the use of excess reagents to drive reactions to completion, with purification simplified to a mere washing step. nih.gov
Library Generation: By splitting the resin-bound scaffold into multiple portions and reacting each with a different nucleophile or building block, a diverse library of compounds can be created. Repeating this "split-pool-react" cycle can exponentially increase the number of unique compounds in the library. wikipedia.org
High-Throughput Screening: The resulting libraries can be screened against various biological targets to identify "hits"—compounds that exhibit a desired activity. imperial.ac.uk The structures of these active compounds can then be identified, often through encoding techniques where each synthesis step is recorded by a chemical tag on the bead. nih.gov
This approach transforms the process of drug discovery from a one-molecule-at-a-time endeavor to a massively parallel process, significantly increasing the chances of identifying novel lead compounds.
Investigation of Environmental and Green Chemistry Implications
The chemical industry is increasingly focused on sustainability, prioritizing processes that are safe, efficient, and environmentally benign. acsgcipr.org The synthesis and application of this compound are ripe for evaluation and improvement through the lens of green chemistry.
Future research in this area should include:
Lifecycle Assessment: A thorough evaluation of the environmental impact of current synthetic routes is needed. This includes assessing the toxicity of reagents, the generation of hazardous waste, and energy consumption. acsgcipr.org
Adoption of Greener Reagents: As discussed in section 8.1, moving away from molecular bromine to alternatives like H₂O₂/HBr, N-Bromosuccinimide (NBS), or systems that generate bromine in situ is crucial. rsc.orgcambridgescholars.com These alternatives are often safer to handle and produce less harmful byproducts. nih.govcambridgescholars.com
Solvent Selection: Many traditional organic reactions use polar aprotic solvents that are environmentally persistent and pose health risks. wikipedia.org Research into greener solvent alternatives, or even solvent-free reaction conditions, would represent a significant advance. wikipedia.org Ionic liquids have been explored as a greener alternative for some halogenation reactions. wikipedia.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. One-pot reactions and catalytic processes are key strategies for improving atom economy. rsc.org
By focusing on these principles, the synthesis and use of this compound can be made more sustainable and aligned with modern environmental standards.
Q & A
Basic: What spectroscopic methods are recommended for structural confirmation of 2-Bromo-1-(2,4-dimethylphenyl)ethanone?
Answer:
To confirm the structure, use a combination of:
- Single-crystal X-ray diffraction (SCXRD): Provides precise bond lengths, angles, and crystallographic parameters. For example, similar brominated acetophenones have been resolved using SHELX programs for refinement .
- Mass spectrometry (MS): Electron ionization (EI) can verify molecular weight and fragmentation patterns. NIST-standardized protocols ensure reproducibility .
- Infrared (IR) spectroscopy: Identify functional groups like carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) using solutions in CCl₄ or CS₂ .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves aromatic protons and substituent effects (e.g., methyl groups at 2,4-positions) .
Basic: How should this compound be stored to maintain stability?
Answer:
- Temperature: Store at 2°C–8°C in a sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption .
- Handling: Use desiccants and avoid exposure to incompatible substances (e.g., strong oxidizers). Mechanical ventilation and PPE (gloves, goggles) are mandatory during handling .
Advanced: How can researchers optimize the synthesis of this compound to improve yield?
Answer:
- Reaction conditions: Bromination of 1-(2,4-dimethylphenyl)ethanone using HBr/H₂O₂ in acetic acid under reflux (70–80°C) can enhance selectivity. Monitor reaction progress via TLC or HPLC.
- Catalyst optimization: Substituting traditional Lewis acids (e.g., AlCl₃) with milder catalysts like FeCl₃ reduces side reactions (e.g., over-bromination) .
- Purification: Recrystallization from ethanol/water mixtures improves purity (>95%) .
Advanced: How can crystallographic data discrepancies be resolved during structure refinement?
Answer:
- Software tools: Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data. Adjust parameters like ADPs (anisotropic displacement parameters) to resolve electron density ambiguities .
- Validation: Cross-check with CIF validation tools (e.g., PLATON) to identify missed symmetry or disorder. For example, methyl group orientations in 2,4-dimethylphenyl derivatives may require constrained refinement .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE: NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .
- Exposure control: Use fume hoods for synthesis and spill management. In case of skin contact, wash immediately with water and remove contaminated clothing .
- Toxicology note: No comprehensive safety assessment exists; assume acute toxicity and handle under ALARA principles .
Advanced: How can researchers address contradictory reactivity data in brominated acetophenone derivatives?
Answer:
- Controlled experiments: Systematically vary reaction parameters (solvent polarity, temperature) to isolate competing pathways (e.g., nucleophilic substitution vs. elimination).
- Computational modeling: DFT calculations (e.g., Gaussian) can predict activation energies for bromine displacement reactions, resolving mechanistic ambiguities .
- Cross-validation: Compare kinetic data with structurally analogous compounds (e.g., 2-Bromo-1-(2,4-dichlorophenyl)ethanone) to identify substituent effects .
Basic: What analytical techniques are suitable for purity assessment?
Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
- Melting point analysis: Compare observed mp (~128°C) with literature values to detect impurities .
- Elemental analysis: Confirm %C, %H, %Br within ±0.3% of theoretical values .
Advanced: How can photodegradation studies be designed for this compound?
Answer:
- Light sources: Expose solutions (e.g., in methanol) to UV-A (365 nm) or simulated sunlight. Monitor degradation via LC-MS to identify byproducts.
- Quenching experiments: Add radical scavengers (e.g., TEMPO) to determine if degradation is ROS-mediated .
- Quantum yield calculation: Use actinometry (e.g., potassium ferrioxalate) to quantify photoreactivity .
Basic: What are the regulatory considerations for using this compound in research?
Answer:
- Regulatory status: Not listed in EINECS or TCSI; exempt from registration due to low annual tonnage .
- Disposal: Follow hazardous waste protocols (e.g., incineration with scrubbing for halogenated compounds) .
Advanced: How can computational chemistry aid in predicting the compound’s reactivity?
Answer:
- Molecular docking: Screen for interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- Reactivity descriptors: Calculate Fukui indices to predict electrophilic/nucleophilic sites for bromine substitution .
- Solvent effects: COSMO-RS simulations model solvation energetics in polar aprotic solvents (e.g., DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
